(4-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone
Descripción
(4-Bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone is a complex organic compound characterized by the presence of a bromophenyl group and a hydroxyoctahydroisoquinoline moiety
Propiedades
IUPAC Name |
(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(4-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c17-14-6-4-12(5-7-14)15(19)18-10-9-16(20)8-2-1-3-13(16)11-18/h4-7,13,20H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLFQHOEPGHKNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCN(CC2C1)C(=O)C3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. One common approach is:
Formation of the Isoquinoline Core: Starting with a suitable precursor, such as tetrahydroisoquinoline, the core structure is formed through cyclization reactions.
Introduction of the Hydroxy Group: Hydroxylation of the isoquinoline core can be achieved using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Attachment of the Bromophenyl Group: The bromophenyl group is introduced via a Friedel-Crafts acylation reaction, using 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Conversion to a ketone derivative.
Reduction: Formation of an alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design, particularly in targeting neurological pathways.
Biochemical Research: Used in studies to understand enzyme interactions and receptor binding.
Industry:
Material Science:
Agrochemicals: Explored for use in the synthesis of novel agrochemical compounds.
Mecanismo De Acción
The mechanism of action of (4-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone largely depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the hydroxyoctahydroisoquinoline moiety can interact with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
- (4-Chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone
- (4-Fluorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone
- (4-Methylphenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone
Comparison:
- Halogen Variations: The presence of different halogens (bromine, chlorine, fluorine) can significantly affect the compound’s reactivity and binding properties.
- Functional Group Modifications: Substituting the bromophenyl group with other functional groups (e.g., methyl, methoxy) can alter the compound’s chemical and biological properties.
Uniqueness: (4-Bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone is unique due to the specific combination of a bromophenyl group and a hydroxyoctahydroisoquinoline moiety, which imparts distinct chemical reactivity and potential biological activity.
This detailed overview provides a comprehensive understanding of (4-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
